molecular formula C13H14N2O3 B2907356 Ethyl8-methyl-4,5-dihydro-1H-furo[2,3-g]indazole-7-carboxylate CAS No. 903163-04-2

Ethyl8-methyl-4,5-dihydro-1H-furo[2,3-g]indazole-7-carboxylate

Cat. No.: B2907356
CAS No.: 903163-04-2
M. Wt: 246.266
InChI Key: LJDCFYUTVHVXDW-UHFFFAOYSA-N
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Description

Ethyl 8-methyl-4,5-dihydro-1H-furano[2,3-g]indazole-7-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl8-methyl-4,5-dihydro-1H-furo[2,3-g]indazole-7-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a hydrazone with dihydrofuran can yield the desired indazole derivative . The reaction conditions often require heating and the use of solvents like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methyl-4,5-dihydro-1H-furano[2,3-g]indazole-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the furan or indazole rings, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Mechanism of Action

The mechanism by which Ethyl8-methyl-4,5-dihydro-1H-furo[2,3-g]indazole-7-carboxylate exerts its effects is not fully understood. its structure suggests potential interactions with various molecular targets, including enzymes and receptors. The furan and indazole rings may facilitate binding to specific proteins, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 8-methyl-4,5-dihydro-1H-furano[2,3-g]indazole-7-carboxylate stands out due to its fused furan-indazole structure, which imparts unique chemical and biological properties. This distinct structure allows for specific interactions with molecular targets, potentially leading to novel applications in research and industry.

Properties

IUPAC Name

ethyl 8-methyl-4,5-dihydro-1H-furo[2,3-g]indazole-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-3-17-13(16)12-7(2)10-9(18-12)5-4-8-6-14-15-11(8)10/h6H,3-5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDCFYUTVHVXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)CCC3=C2NN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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